

An In-Depth Technical Guide to 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-[2-

Compound Name: (Methoxycarbonyl)phenyl]acetic
acid

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Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **2-[2-(Methoxycarbonyl)phenyl]acetic acid**. It delves into the compound's fundamental properties, synthesis, reactivity, and potential applications as a key building block in complex organic synthesis.

Core Molecular Identity and Physicochemical Properties

2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known as 2-(2-carbomethoxyphenyl)acetic acid or homophthalic acid monomethyl ester, is an aromatic dicarboxylic acid monoester. Its structure features a phenyl ring substituted at the ortho positions with an acetic acid group and a methyl ester group. This bifunctional arrangement makes it a versatile intermediate in synthetic chemistry.

The presence of both a free carboxylic acid and a methyl ester allows for selective chemical transformations. The carboxylic acid can undergo reactions like amidation, esterification, or reduction, while the methyl ester can be hydrolyzed or transesterified under different conditions. This differential reactivity is a cornerstone of its utility in multi-step syntheses.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	2-(2-methoxycarbonylphenyl)acetic acid	[1]
CAS Number	14736-49-3	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1]
Molecular Weight	194.18 g/mol	[1]
Appearance	White to off-white solid (predicted)	
Melting Point	Data not available. For comparison, the para-isomer, 2-(4-(methoxycarbonyl)phenyl)acetic acid, has a melting point of 112-115 °C. [2]	
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; limited solubility in water and nonpolar solvents.	
Topological Polar Surface Area	63.6 Å ² (Computed)	[1]
Hydrogen Bond Donor Count	1 (Computed)	[1]
Hydrogen Bond Acceptor Count	4 (Computed)	[1]

Structural Analysis and Spectroscopic Characterization

The unique ortho-substitution pattern of **2-[2-(Methoxycarbonyl)phenyl]acetic acid** gives rise to a distinct spectroscopic signature. While experimental spectra are not widely published, a theoretical analysis based on established principles provides a strong framework for characterization.

Caption: Molecular structure of **2-[2-(Methoxycarbonyl)phenyl]acetic acid**.

Expected ^1H NMR (in CDCl_3 , ~400 MHz):

- δ 10-12 ppm (1H, broad singlet): Carboxylic acid proton (-COOH). Its broadness is characteristic, and it may exchange with D_2O .
- δ 7.2-8.0 ppm (4H, multiplet): Aromatic protons. The ortho-substitution will create a complex splitting pattern.
- δ 3.9 ppm (3H, singlet): Methyl ester protons (-OCH₃). This sharp singlet is a key identifier.
- δ 3.7 ppm (2H, singlet): Methylene protons (-CH₂-). As a reference, the methylene protons in the parent phenylacetic acid appear at 3.64 ppm.^[3]

Expected ^{13}C NMR (in CDCl_3 , ~100 MHz):

- δ ~178 ppm: Carboxylic acid carbonyl carbon (-COOH).
- δ ~172 ppm: Ester carbonyl carbon (-COOCH₃).
- δ ~128-135 ppm: Aromatic carbons (quaternary and CH).
- δ ~52 ppm: Methyl ester carbon (-OCH₃).
- δ ~41 ppm: Methylene carbon (-CH₂-).

Expected Infrared (IR) Spectroscopy (KBr pellet, cm^{-1}):

- 2500-3300 cm^{-1} (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
- ~1730 cm^{-1} (sharp, strong): C=O stretch of the methyl ester.

- $\sim 1700 \text{ cm}^{-1}$ (sharp, strong): C=O stretch of the carboxylic acid. The presence of two distinct carbonyl peaks is a critical feature.
- $\sim 1600, 1450 \text{ cm}^{-1}$: C=C stretches within the aromatic ring.
- $\sim 1250 \text{ cm}^{-1}$: C-O stretch of the ester.

Synthesis Protocol

While various methods exist for substituted phenylacetic acids, a reliable and direct approach to **2-[2-(Methoxycarbonyl)phenyl]acetic acid** involves the selective methanolysis of homophthalic anhydride. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.

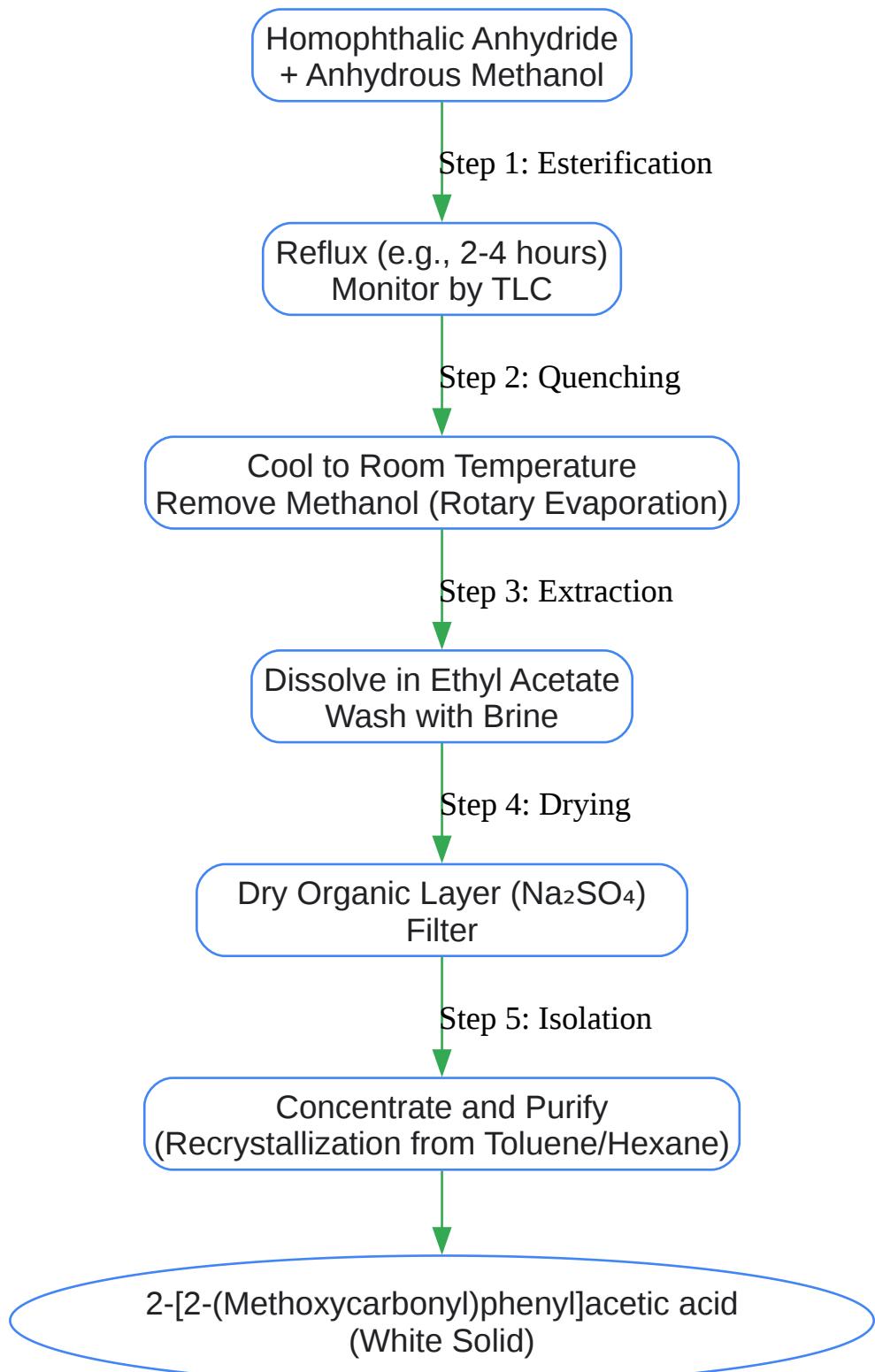


Figure 2: Synthesis Workflow

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Caption: General workflow for the synthesis from homophthalic anhydride.

Protocol: Synthesis via Methanolysis of Homophthalic Anhydride

This protocol describes a robust method for preparing the title compound. It is a self-validating system where reaction completion can be monitored, and product purity can be assessed at the final stage.

Materials:

- Homophthalic anhydride (1.0 eq)
- Anhydrous Methanol (10-20 volumes)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Toluene
- Hexane
- Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add homophthalic anhydride (1.0 eq). Add anhydrous methanol (10-20 volumes).
- Esterification: Heat the mixture to reflux with stirring. The anhydride will dissolve as it reacts.
 - Causality: Heating in the presence of excess alcohol (methanol) serves as both the solvent and reactant, promoting the nucleophilic ring-opening of the anhydride to selectively form the methyl ester at the more reactive carbonyl position, yielding the desired mono-acid product.

- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting anhydride spot indicates reaction completion, typically within 2-4 hours.
- Work-up: Once the reaction is complete, allow the solution to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the resulting crude oil or solid in ethyl acetate. Transfer the solution to a separatory funnel and wash with brine (2 x 20 mL). The brine wash removes any remaining water-soluble impurities.
- Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and wash the solid with a small amount of ethyl acetate.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization, typically from a toluene/hexane solvent system, to yield **2-[2-(Methoxycarbonyl)phenyl]acetic acid** as a white crystalline solid.

Applications in Pharmaceutical and Chemical Synthesis

The primary value of **2-[2-(Methoxycarbonyl)phenyl]acetic acid** lies in its role as a versatile intermediate. Phenylacetic acid derivatives are crucial structural motifs in many active pharmaceutical ingredients (APIs).^[4] For instance, related structures are key intermediates in the synthesis of drugs like Montelukast, an antagonist of the leukotriene receptor used for asthma treatment.^[5]

The dual functionality of the title compound allows for sequential and selective reactions, making it an ideal scaffold for building molecular complexity.

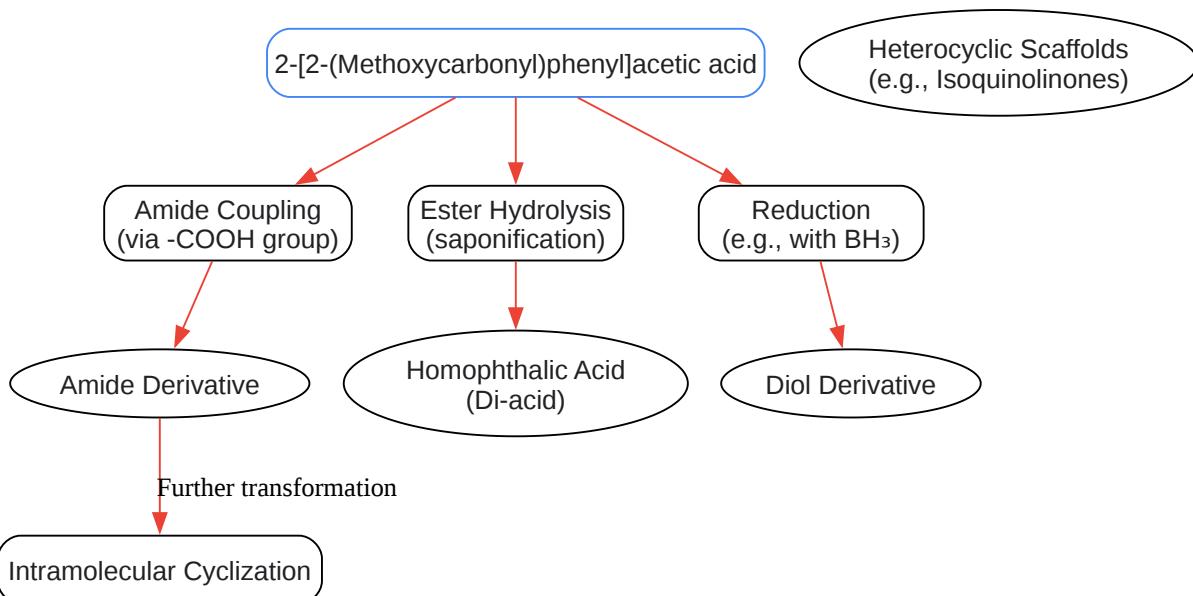


Figure 3: Role as a Synthetic Intermediate

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-[2-(Methoxycarbonyl)phenyl]acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2992349#2-2-methoxycarbonyl-phenyl-acetic-acid-molecular-weight-and-formula>

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